
UPCDC30245
描述
UPCDC-30245 是一种基于苯基吲哚的 p97 ATP 酶变构抑制剂。 它已被证明可以阻断内溶酶体降解并抑制早期内体的形成,从而降低溶酶体的酸性 。 该化合物已证明在抑制细胞增殖方面具有潜力,并通过阻断病毒进入表现出抗冠状病毒作用 。
化学反应分析
Structural Features and Binding Mechanism
UPCDC-30245 contains an amphipathic structure with an aromatic ring and an amine group (Figure 4A in ), resembling lysosomotropic agents like hydroxychloroquine (HCQ). Cryo-EM studies reveal it binds at the D1-D2 domain interface of p97, disrupting conformational changes required for ATPase activity . Key interactions include:
This binding prevents propagation of conformational changes necessary for p97’s ATPase function, distinguishing it from ATP-competitive inhibitors like CB-5083 .
Biochemical Effects on Cellular Pathways
UPCDC-30245 induces dysregulation of endo-lysosomal pathways through dual mechanisms:
p97 Inhibition
-
Reduces early endosome formation by disrupting EEA1-positive vesicle assembly .
-
Increases lysosomal enzymes (HEXB, NAGLU) and autophagy markers (LC3-II, p62) due to impaired degradation .
Lysosomal Alkalinization
-
Directly elevates lysosomal pH (pH 5.0–4.5 → ~6.0), mimicking lysosomotropic agents like HCQ .
-
Validated via LysoTracker assays showing reduced acidic compartments .
Comparative Cellular Pharmacokinetics
UPCDC-30245 exhibits superior cellular accumulation compared to other p97 inhibitors:
Parameter | UPCDC-30245 | NMS-873 |
---|---|---|
Intracellular Concentration | 12-fold higher | Baseline |
Time to Steady-State | 3 hours | >6 hours |
Antiproliferative Potency | IC₅₀: 5 μM | IC₅₀: 10 μM |
Data sourced from A549 cell assays .
Proteomic Impact
Label-free proteomics (HCT116 cells, 6 h treatment) identified 900 differentially expressed proteins (DEPs) linked to:
-
Autophagy : Increased LC3-II and amyloid precursor protein (APP) .
-
Lysosomal Storage Disease Mimicry : Upregulated LAMP1, HEXB, and NAGLU, resembling acute LSD phenotypes .
Unique Inhibitory Profile
UPCDC-30245’s effects contrast with ATP-competitive inhibitors:
Feature | UPCDC-30245 | CB-5083/NMS-873 |
---|---|---|
UPR Activation | Mild (20-fold lower CHOP/ATF4) | Strong |
p62 Accumulation | 2.6-fold increase | No change |
Autophagosome Size | Induces large puncta | Minimal effect |
Data from HCT116 and HeLa cell models .
Antiviral Implications
By alkalinizing lysosomes and blocking p97-mediated host cell entry, UPCDC-30245 inhibits human coronaviruses (HCoVs) . This dual mechanism suggests therapeutic potential against viral infections requiring endosomal acidification .
科学研究应用
Antiviral Applications
One of the most significant applications of UPCDC30245 is its antiviral effect against coronaviruses. Research indicates that this compound can inhibit viral entry into host cells, demonstrating a concentration-dependent reduction in viral titers. The minimum effective concentration for inhibiting coronavirus infection was identified at 0.6 µM . This positions this compound as a promising candidate for further development in treating viral infections.
Cancer Therapy
This compound shows potential as a therapeutic agent against p97-mutant cancers, particularly those resistant to ATP-competitive inhibitors. Its ability to induce distinct cellular responses, such as increasing levels of LC3-II (a marker for autophagy) while having minimal effects on ubiquitination pathways, suggests that it may overcome resistance mechanisms seen with other therapies .
Case Study 1: Antiviral Efficacy
In a study involving H1299 cells infected with HCoV-229E (a coronavirus), this compound was shown to significantly reduce viral RNA levels when administered before or during infection. The compound's efficacy was enhanced when combined with remdesivir, indicating potential for synergistic effects in antiviral strategies .
Case Study 2: Cancer Cell Line Analysis
Proteomic analysis of HCT116 cells treated with this compound revealed significant dysregulation of proteins associated with autophagy and lysosomal function. A total of 900 differentially expressed proteins were identified, with functional enrichment analysis linking these proteins to critical cellular processes such as metabolism and membrane trafficking . This study underscores the compound's potential role in cancer therapy by targeting unique pathways that are not affected by existing p97 inhibitors.
Data Tables
作用机制
相似化合物的比较
UPCDC-30245 与其他 p97 抑制剂(如 CB-5083 和 NMS-873)进行比较:
CB-5083: 一种 ATP 竞争性抑制剂,通过损害内质网相关蛋白降解和激活未折叠蛋白反应途径,诱导癌细胞凋亡。与 UPCDC-30245 不同,CB-5083 不会影响内溶酶体降解。
准备方法
UPCDC-30245 的合成涉及苯基吲哚类化合物的制备。具体的合成路线和反应条件在文献中尚未得到公开。 已知 UPCDC-30245 以高纯度(≥99.0%)生产,并以多种形式提供,包括固体和溶液 。工业生产方法可能涉及标准有机合成技术,包括纯化和表征步骤,以确保化合物的质量和一致性。
生物活性
UPCDC-30245 is an allosteric inhibitor of the p97 ATPase, a protein that plays a crucial role in various cellular processes, including protein degradation and autophagy. This compound has gained attention due to its unique biological activities, particularly its ability to block endo-lysosomal degradation and its potential applications in cancer therapy and antiviral strategies.
UPCDC-30245 exhibits a distinct mechanism of action compared to other p97 inhibitors such as CB-5083 and NMS-873. Unlike these ATP-competitive inhibitors, UPCDC-30245 does not significantly affect the unfolded protein response (UPR) or endoplasmic-reticulum-associated degradation (ERAD). Instead, it primarily influences autophagic pathways by increasing the levels of lipidated microtubule-associated proteins (LC3-II), indicating enhanced autophagy flux .
Key Findings from Proteomic Analysis
A comprehensive proteomic analysis conducted on HCT116 cells treated with UPCDC-30245 revealed significant changes in protein expression. The study identified 900 differentially expressed proteins (DEPs), with 412 proteins upregulated and 239 downregulated following treatment. Notably, many of these proteins were linked to lysosomal function and autophagy pathways, suggesting that UPCDC-30245 disrupts normal endo-lysosomal degradation processes .
Table 1: Summary of Differentially Expressed Proteins (DEPs) in HCT116 Cells Treated with UPCDC-30245
Protein Category | Number of DEPs | Functional Role |
---|---|---|
Upregulated | 412 | Autophagy, lysosomal function |
Downregulated | 239 | Protein degradation pathways |
Inhibition of Endo-Lysosomal Degradation
The compound inhibits the formation of early endosomes and reduces lysosomal acidity, which are critical for the normal functioning of lysosomes. This inhibition leads to the accumulation of proteins typically degraded by lysosomal pathways, such as amyloid precursor protein (APP) and low-density lipoprotein receptor (LDLR) . The dysregulation of these pathways highlights the potential of UPCDC-30245 as a therapeutic agent in conditions where lysosomal function is compromised.
Anticancer Activity
Research indicates that UPCDC-30245 may serve as a promising alternative for treating p97-mutant cancers resistant to conventional ATP-competitive inhibitors. In studies involving resistant HCT116 cell lines, UPCDC-30245 demonstrated a potency that was 30-fold higher than CB-5083 . The compound's unique properties allow it to effectively inhibit cancer cell proliferation while minimizing cytotoxic effects.
Table 2: Comparative Potency of p97 Inhibitors on HCT116 Cell Lines
Inhibitor | IC50 (nM) | Resistance Factor |
---|---|---|
CB-5083 | 10 | - |
NMS-873 | 26 | 30-fold higher |
UPCDC-30245 | 300 | 30-fold higher |
Antiviral Properties
UPCDC-30245 has also been shown to exhibit antiviral effects against coronaviruses by blocking viral entry into host cells. In experimental setups, it reduced viral titers in a concentration-dependent manner, demonstrating efficacy at low micromolar concentrations. This antiviral activity is attributed to its ability to disrupt endo-lysosomal pathways critical for virus entry .
Case Studies and Applications
Several studies have explored the potential applications of UPCDC-30245 beyond cancer therapy:
- Cancer Therapeutics : Its ability to inhibit proliferation in resistant cancer cell lines suggests that UPCDC-30245 could be developed as a treatment option for patients with p97-related malignancies.
- Antiviral Strategies : The compound's effectiveness in reducing coronavirus infection rates positions it as a candidate for further research in antiviral drug development.
- Lysosomal Storage Disorders : Given its impact on lysosomal function, UPCDC-30245 may offer insights into treating diseases characterized by lysosomal dysfunction.
属性
IUPAC Name |
1-[3-(5-fluoro-1H-indol-2-yl)phenyl]-N-[2-(4-propan-2-ylpiperazin-1-yl)ethyl]piperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38FN5/c1-21(2)33-16-14-32(15-17-33)13-10-30-25-8-11-34(12-9-25)26-5-3-4-22(19-26)28-20-23-18-24(29)6-7-27(23)31-28/h3-7,18-21,25,30-31H,8-17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHXZCVDLATFAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CCNC2CCN(CC2)C3=CC=CC(=C3)C4=CC5=C(N4)C=CC(=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38FN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。